molecular formula C23H17N5O6S B13794194 Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- CAS No. 71393-87-8

Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-

Cat. No.: B13794194
CAS No.: 71393-87-8
M. Wt: 491.5 g/mol
InChI Key: VCGCFSSUCZBXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound is often used in dyeing processes due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-7-sulfo-1-naphthalenylamine, followed by coupling with phenylazo compounds. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions typically involve the use of catalysts like iron or copper salts to facilitate the reaction.

Major Products

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological pathways. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[[2-amino-5-hydroxy-6-[[4’-[[1-hydroxy-8-[[(4-methylphenyl)sulfonyl]amino]-3,6-disulfo-2-naphthalenyl]azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-7-sulfo-1-naphthalenyl]azo]-5-nitro-, trisodium salt
  • Benzoic acid, 5-[[4’-[[1-amino-7-[(4-aminophenyl)azo]-8-hydroxy-4-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt

Uniqueness

The unique combination of azo groups and sulfonic acid groups in benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy- provides it with distinct properties such as high water solubility and intense coloration. These features make it particularly valuable in applications requiring stable and vibrant dyes.

Properties

CAS No.

71393-87-8

Molecular Formula

C23H17N5O6S

Molecular Weight

491.5 g/mol

IUPAC Name

5-[[4-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C23H17N5O6S/c24-20-8-9-21(18-12-16(35(32,33)34)6-7-17(18)20)28-26-14-3-1-13(2-4-14)25-27-15-5-10-22(29)19(11-15)23(30)31/h1-12,29H,24H2,(H,30,31)(H,32,33,34)

InChI Key

VCGCFSSUCZBXJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)N=NC3=C4C=C(C=CC4=C(C=C3)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.